1-methanesulfonylcyclopropan-1-ol
Description
1-Methanesulfonylcyclopropan-1-ol (CAS: Not specified; Molecular Formula: C₄H₈O₃S; Molecular Weight: 136.17 g/mol) is a cyclopropane derivative featuring a hydroxyl (–OH) group and a methanesulfonyl (–SO₂CH₃) group attached to the same carbon atom on the strained three-membered ring (Figure 1). This structural combination enhances its reactivity and solubility in polar solvents, making it valuable in organic synthesis and medicinal chemistry . The cyclopropane ring introduces significant ring strain (~27 kcal/mol), while the sulfonyl group acts as a strong electron-withdrawing moiety, stabilizing intermediates in synthetic reactions .
Properties
CAS No. |
2408001-38-5 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonylcyclopropan-1-ol typically involves the cyclopropanation of alkenes followed by the introduction of the methanesulfonyl group. One common method is the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropanone or cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropylmethanethiol or cyclopropylmethylsulfide.
Substitution: Formation of cyclopropyl halides or cyclopropylamines.
Scientific Research Applications
1-Methanesulfonylcyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methanesulfonylcyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopropanol
- Molecular Formula : C₃H₆O
- Molecular Weight : 58.08 g/mol
- Structure : A simple cyclopropane ring with a hydroxyl group.
- Key Differences: Lacks the methanesulfonyl group, resulting in lower reactivity and solubility. Cyclopropanol is primarily used as a solvent or intermediate in organic synthesis .
Methanesulfonic Acid
- Molecular Formula : CH₄O₃S
- Molecular Weight : 96.11 g/mol
- Structure : A sulfonic acid (–SO₃H) without a cyclopropane ring.
- Used as a catalyst or reagent, unlike this compound, which is neutral and participates in nucleophilic reactions .
2-Methylcyclopropanol
- Molecular Formula : C₄H₈O
- Molecular Weight : 72.11 g/mol
- Structure : Cyclopropane with a methyl (–CH₃) and hydroxyl group.
- Key Differences : The methyl group increases steric hindrance, reducing accessibility to the hydroxyl group in reactions. This contrasts with the electron-deficient sulfonyl group in this compound, which enhances electrophilic reactivity .
Cyclobutanol
- Molecular Formula : C₄H₈O
- Molecular Weight : 72.11 g/mol
- Structure : A four-membered cyclic alcohol.
- Key Differences: Lower ring strain (~26 kcal/mol) compared to cyclopropane, leading to reduced reactivity. Cyclobutanol is less prone to ring-opening reactions under mild conditions .
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| This compound | C₄H₈O₃S | 136.17 | –OH, –SO₂CH₃ | High (ring strain + EWG) | Drug intermediates, catalysis |
| Cyclopropanol | C₃H₆O | 58.08 | –OH | Moderate (ring strain only) | Solvent, synthesis intermediate |
| Methanesulfonic Acid | CH₄O₃S | 96.11 | –SO₃H | High (strong acid) | Catalyst, industrial processes |
| 2-Methylcyclopropanol | C₄H₈O | 72.11 | –OH, –CH₃ | Low (steric hindrance) | Specialty chemicals |
| Cyclobutanol | C₄H₈O | 72.11 | –OH | Moderate (lower ring strain) | Polymer chemistry |
Industrial Relevance
The compound’s stability in polar aprotic solvents (e.g., DMSO, DMF) contrasts with methanesulfonic acid, which is corrosive. This property allows its use in large-scale syntheses of agrochemicals and fragrances .
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